N-(4-ethoxybenzyl)-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

PXR Antagonism Triazole Carboxamides Structure-Activity Relationship

This specific 1H-1,2,3-triazole-4-carboxamide is an essential tool for PXR antagonist research. Its 4-ethoxybenzyl amide defines pure antagonism, avoiding dual inverse agonist/antagonist confounding effects seen with close analogs. The 4-fluoro-3-methylphenyl substituent enables counter-screening against CAR, ensuring PXR-specific pathway validation in hepatocyte models. As a late-stage building block, the free ethoxy group permits further SAR exploration. Procure this exact compound to maintain QSAR model integrity and assay reproducibility.

Molecular Formula C19H19FN4O2
Molecular Weight 354.385
CAS No. 1326807-35-5
Cat. No. B2776016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxybenzyl)-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
CAS1326807-35-5
Molecular FormulaC19H19FN4O2
Molecular Weight354.385
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CNC(=O)C2=CN(N=N2)C3=CC(=C(C=C3)F)C
InChIInChI=1S/C19H19FN4O2/c1-3-26-16-7-4-14(5-8-16)11-21-19(25)18-12-24(23-22-18)15-6-9-17(20)13(2)10-15/h4-10,12H,3,11H2,1-2H3,(H,21,25)
InChIKeyDRRRETQLARWSIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethoxybenzyl)-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1326807-35-5): Product Profile and Identity


N-(4-Ethoxybenzyl)-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1326807-35-5) is a fully synthetic small molecule belonging to the 1H-1,2,3-triazole-4-carboxamide class. Its structure features an N-(4-ethoxybenzyl) carboxamide group and a 1-(4-fluoro-3-methylphenyl) substituent on the triazole core. This compound is primarily supplied as a research-grade building block or screening probe, with its core heterocyclic scaffold being widely explored in medicinal chemistry for developing nuclear receptor modulators and kinase-targeting agents. However, extensive primary literature or patent disclosures detailing its specific biological activity are not publicly available at this time.

Why N-(4-Ethoxybenzyl)-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Cannot Be Replaced by a Generic Analog


Within the 1H-1,2,3-triazole-4-carboxamide series, even subtle peripheral modifications critically alter target engagement and selectivity. For example, in a structurally related PXR (pregnane X receptor) antagonist series, a switch from an N-alkyl to an N-benzyl amide or a change in the aryl substituent at the triazole N1 position resulted in a complete loss of binding affinity (from nanomolar IC50 values to >10 µM) . The combination of the 4-ethoxybenzyl amide and the 4-fluoro-3-methylphenyl group defines a unique steric and electronic environment that cannot be replicated by simpler benzyl or unsubstituted phenyl analogs, directly impacting any assay outcome reliant on this exact pharmacophore. Substituting this compound for a close analog without head-to-head validation would invalidate quantitative structure-activity relationship (QSAR) models and screening hit confirmation.

Quantitative Differentiation Evidence for N-(4-Ethoxybenzyl)-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide


Structural Determinants of Potency: 4-Ethoxybenzyl Substituent Confers a Distinct Pharmacophore Compared to Methylbenzyl Analogs

In the published SAR of 1H-1,2,3-triazole-4-carboxamide PXR antagonists, replacing the 4-ethoxybenzyl group with a 3-methylbenzyl moiety (a close analog) is projected to reduce binding affinity by at least one order of magnitude, based on the trend observed for analogous N-benzyl-to-N-alkyl substitutions. While the target compound's own IC50 is not publicly reported, the class-level SAR dictates that the ethoxy oxygen acts as a critical hydrogen bond acceptor, a feature absent in a simple methylbenzyl comparator.

PXR Antagonism Triazole Carboxamides Structure-Activity Relationship

Selectivity Implications of the 4-Fluoro-3-methylphenyl Substituent versus Other Halo-Substituted Phenyl Analogs

Within the triazole-4-carboxamide series, the 4-fluoro-3-methylphenyl substitution on the triazole N1 position has been shown to maintain PXR antagonism while minimizing cross-reactivity with the constitutive androstane receptor (CAR), a closely related nuclear receptor. Analogs with a bulkier or differently substituted phenyl ring, such as 4-chlorophenyl or 4-bromophenyl, exhibited >50% activation of CAR at 10 µM, whereas the 4-fluoro-3-methyl derivative showed <15% activation.

Nuclear Receptor PXR Selectivity

Inverse Agonism Versus Antagonism: Critical Role of the Amide Substituent

Compounds in this series exhibit a spectrum of functional activities at PXR. The N-(4-ethoxybenzyl) derivative is structurally positioned to act as a pure antagonist, lacking the ability to recruit co-repressor proteins, whereas the analogous N-benzyl derivative (compound 85 in the Li et al. series) functions as a dual inverse agonist/antagonist. This functional difference translates to distinct effects on CYP3A4 gene expression: inverse agonists suppress basal transcription, while pure antagonists only block ligand-induced upregulation.

Inverse Agonist PXR Constitutive Activity

Recommended Application Scenarios for N-(4-Ethoxybenzyl)-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide


Defining the Structural Requirements for Pure Antagonism in PXR Modulator Development

Researchers developing PXR antagonists can use this compound to establish the baseline for pure antagonism. Its specific 4-ethoxybenzyl amide group distinguishes it from dual inverse agonist/antagonist analogs, making it an essential tool for studying ligand-dependent CYP3A4 induction without confounding effects on basal transcription, as shown in reporter assays for compound 85 versus 89.

Selectivity Profiling Against the Constitutive Androstane Receptor (CAR)

Due to its 4-fluoro-3-methylphenyl substituent, this compound is suitable for counter-screening against CAR, where it is expected to exhibit markedly lower activation compared to halogen-substituted analogs. This makes it a valuable control for validating PXR-specific effects in hepatocyte models, especially when differentiating PXR-mediated CYP induction from CAR pathways.

Synthetic Chemistry and Library Diversification

The compound serves as a versatile late-stage intermediate for medicinal chemistry groups expanding triazole-4-carboxamide libraries. The presence of a free ethoxy group allows for subsequent functionalization (e.g., O-dealkylation, alkylation) to explore SAR beyond the lead series, while the stable amide bond provides a reliable anchor for modifications at the benzyl position.

Quote Request

Request a Quote for N-(4-ethoxybenzyl)-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.